molecular formula C7H5N3OS3 B2366684 {N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 722483-40-1

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2366684
M. Wt: 243.32
InChI Key: PSIUJUHUCFDTNW-UHFFFAOYSA-N
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Description

“{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which have been widely investigated for their pharmacological properties .


Synthesis Analysis

The compound is synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . The chemical structures of the synthesized compounds were characterized by 1H NMR, IR, and MS spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” was characterized using various spectroscopic methods including 1H NMR, IR, and MS .


Chemical Reactions Analysis

The compound undergoes an amidation reaction for its synthesis . Further chemical reactions of the compound have not been explicitly mentioned in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” such as melting point and yield were determined during its synthesis .

Scientific Research Applications

Cytotoxic Activities

Research by Mehdhar et al. (2022) focused on synthesizing thiophene derivatives for evaluating their cytotoxic activities against human cancer cell lines. The study included nucleophilic substitution reactions using compounds such as 2-mercapto-1,3,4-thiadiazole and found promising results in sensitizing HepG2 cells to the cytotoxicity of sorafenib, thereby significantly decreasing the IC50 value (Mehdhar et al., 2022).

Crystal Structures of Mercapto Functionalized Thiadiazoles

A study by Hipler et al. (2003) explored the synthesis and crystal structures of mercapto functionalized 1,3,4-thiadiazoles. This included an analysis of the molecular structure and interactions in compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole, revealing insights into their molecular behavior (Hipler et al., 2003).

Spectral Characteristics and Synthesis

Zadorozhnii et al. (2019) described the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, based on N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides. The study detailed the process and structural confirmation of the synthesized compounds, offering insights into their potential applications (Zadorozhnii et al., 2019).

Antimicrobial Studies

Research by Ameen and Qasir (2017) explored the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives and their preliminary antimicrobial study. This study aimed to discover new derivatives with potential antibacterial and antifungal activities, thus contributing to the understanding of these compounds in therapeutic contexts (Ameen & Qasir, 2017).

Chemical Sensor Development

Mashhadizadeh et al. (2008) developed carbon paste electrodes based on self-assembled mercapto compounds like 2-mercapto-5-(1-methyl-5-nitroimidazole-2-yl)-1,3,4-thiadiazole for potentiometric determination of Cu(II) ions. This study demonstrated the potential of these compounds in creating efficient sensors for metal ion detection in various samples (Mashhadizadeh et al., 2008).

Interaction with Molecular Iodine

Ivolgina and Chernov'yants (2018) investigated the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. This study provided a foundation for exploring new antithyroid drugs, highlighting the compound's potential in medical research (Ivolgina & Chernov'yants, 2018).

Future Directions

The compound and its derivatives have shown potential as anticancer agents . Future research could focus on further exploring its anticancer properties, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIUJUHUCFDTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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